molecular formula C12H25N3O6 B078383 Dhlnl CAS No. 12764-49-7

Dhlnl

Cat. No. B078383
CAS RN: 12764-49-7
M. Wt: 307.34 g/mol
InChI Key: COYAOJMPFAKKAM-RJQCTPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhlnl is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. It is a synthetic molecule that has been designed to mimic the action of natural biologically active compounds. Dhlnl has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

Mechanism of Action

The mechanism of action of Dhlnl is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Dhlnl has also been shown to inhibit the activity of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Dhlnl has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and enzymes. Dhlnl has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, Dhlnl has been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

Dhlnl has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and modified to target specific tissues or cells. Dhlnl is also stable and has a long half-life, making it ideal for in vitro and in vivo studies. However, Dhlnl also has some limitations for lab experiments. It can be difficult to obtain large quantities of Dhlnl, and it can be expensive to synthesize. In addition, the complex mechanism of action of Dhlnl can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Dhlnl. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Dhlnl has shown promise in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Another direction is to investigate the potential use of Dhlnl as a drug delivery system. Dhlnl can be easily modified to target specific tissues or cells, making it an attractive candidate for drug delivery. Finally, future studies could focus on the development of new synthetic methods for the synthesis of Dhlnl, which could make it more accessible and affordable for researchers.

Synthesis Methods

Dhlnl is a synthetic molecule that can be synthesized using various methods. One of the most common methods involves the use of organic chemistry techniques, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst to form the desired product. Other methods include the use of Grignard reagents, Heck reactions, and Sonogashira coupling reactions.

Scientific Research Applications

Dhlnl has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Dhlnl has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific tissues or cells.

properties

IUPAC Name

(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYAOJMPFAKKAM-RJQCTPFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dhlnl

CAS RN

12764-49-7
Record name 5,5'-Dihydroxylysylnorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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